tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate
Description
The compound tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a 2-fluorophenyl group and a tert-butoxycarbonyl (Boc) protecting group. This structural motif is common in medicinal chemistry, where the Boc group serves to protect amines during synthetic processes, and the fluorophenyl moiety may influence pharmacokinetic properties such as metabolic stability and lipophilicity. However, the provided evidence primarily details its 3-fluorophenyl isomer (CAS 1286274-19-8), highlighting a critical gap in direct data for the 2-fluoro analog. For this analysis, comparisons will rely on structurally related carbamates and analogs from available evidence .
Properties
IUPAC Name |
tert-butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZOXKNJLGYVEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-fluorophenyl)cyclopropylamine. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction conditions often include stirring at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or fluorophenyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with structural similarities to tert-butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of cyclopropyl carbamates exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action involved the induction of apoptosis and cell cycle arrest, highlighting the potential of these compounds as anticancer agents .
2. Neurological Applications
The selective inhibition of neuronal nitric oxide synthase (nNOS) is crucial for developing treatments for neurodegenerative disorders. Compounds similar to this compound have been investigated for their ability to selectively inhibit nNOS, potentially providing therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease .
Case Study:
In a study on nNOS inhibitors, modifications to the chemical structure led to improved selectivity and bioavailability. The findings suggest that optimizing such compounds could enhance their efficacy in treating neurodegenerative diseases while minimizing side effects associated with non-selective inhibition .
Pharmacological Insights
3. Receptor Agonism
The compound has been studied for its activity as a selective agonist for the 5-HT(2C) receptor, which plays a significant role in mood regulation and appetite control. This receptor's modulation can have implications for treating psychiatric disorders and obesity .
Data Table: Receptor Activity Comparison
| Compound | Receptor Type | Activity Level | Reference |
|---|---|---|---|
| This compound | 5-HT(2C) | Selective Agonist | Patent US10407381B2 |
| Similar Cyclopropyl Derivative | nNOS | Inhibitor | PMC4329833 |
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (–5) and tert-Butyl (1-cyanocyclopropyl)carbamate (), focusing on physicochemical properties, hazards, and applications:
Limitations and Data Gaps
- Ecological and Toxicological Data : Neither compound has comprehensive ecotoxicity or biodegradability data, limiting environmental risk assessments .
- Isomer-Specific Comparisons : Direct data for the 2-fluorophenyl isomer (the queried compound) are absent in the provided evidence. Structural analogs suggest positional fluorine effects on electronic properties, but experimental validation is required.
Biological Activity
tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C12H17FNO2. The compound features a tert-butyl group, a cyclopropyl ring, and a fluorophenyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 221.27 g/mol |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 |
| Melting Point | Not available |
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. Compounds containing fluorinated phenyl groups often exhibit enhanced biological activity due to their ability to interact with various biological targets.
Case Study: Cytotoxic Activity
In a comparative study of structurally related compounds, it was found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values ranged from 0.11 to 2.78 µM.
- HCT-116 (colon cancer) : IC50 values were comparable, indicating effective antiproliferative activity.
These findings suggest that the introduction of fluorinated groups can enhance the efficacy of carbamate derivatives in cancer therapy .
The mechanism by which this compound exerts its biological effects may involve:
- Apoptosis Induction : Flow cytometry assays have indicated that related compounds can induce apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and -7.
- Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at the G1 phase, leading to reduced proliferation rates in cancer cell lines .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profiles of this compound is crucial for its development as a therapeutic agent.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | High |
| Metabolic Stability | Moderate |
| Toxicity | Low (in preliminary studies) |
Preliminary toxicological evaluations indicate low toxicity levels, making it a promising candidate for further development .
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate to ensure stability?
- Methodological Answer :
- Handling : Work in a well-ventilated fume hood. Avoid direct contact by wearing nitrile gloves, lab coats, and safety goggles. Use explosion-proof equipment due to incompatibility with strong oxidizing agents (e.g., peroxides) .
- Storage : Keep in a tightly sealed glass container under inert gas (N₂/Ar) at 2–8°C, away from light and moisture. Monitor for decomposition (e.g., via TLC or HPLC) monthly .
- Decomposition Byproducts : Heating or prolonged storage may release CO₂, fluorine compounds (e.g., HF), and nitro derivatives; use FT-IR or GC-MS to detect these .
Q. How can researchers verify the structural integrity of tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate after synthesis?
- Methodological Answer :
- NMR Analysis : Compare H/C NMR spectra with literature. Key signals include:
- Cyclopropane protons (δ 1.2–1.8 ppm, ABq system).
- tert-Butyl group (δ 1.4 ppm, singlet).
- Fluorophenyl aromatic protons (δ 6.8–7.3 ppm, coupling patterns depend on substitution) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 251.3 (molecular weight confirmed via ).
- Elemental Analysis : Match calculated vs. experimental C, H, N, F percentages (C: 66.92%, H: 7.22%, F: 7.56%) .
Q. What solvents are optimal for dissolving tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate in reaction setups?
- Methodological Answer :
- Polar Aprotic Solvents : DCM, THF, or DMF (solubility >50 mg/mL at 25°C).
- Avoid Protic Solvents : Methanol/water mixtures may hydrolyze the carbamate group. Test solubility via gradual addition under sonication .
- Precipitation Issues : If crystallization occurs, warm to 40–50°C or add co-solvents like ethyl acetate .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence the reactivity of the cyclopropane ring in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluorine atom increases electrophilicity of the cyclopropane, facilitating ring-opening via Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Use DFT calculations (B3LYP/6-31G*) to map electron density .
- Steric Considerations : The ortho-fluorine creates steric hindrance; optimize ligand choice (e.g., XPhos vs. SPhos) and reaction temperature (60–80°C) .
- Case Study : Compare yields with 3-fluorophenyl analogs (see vs. target compound) to isolate substituent effects .
Q. What strategies mitigate decomposition during the synthesis of tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate?
- Methodological Answer :
- Cyclopropanation Optimization : Use Davies’ protocol with Rh₂(OAc)₄ and ethyl diazoacetate. Monitor reaction progress via in situ IR for diazo consumption .
- Purification : Avoid silica gel chromatography (risk of hydrolysis); use recrystallization from hexane/EtOAc (7:3) or centrifugal partition chromatography .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-PDA to track carbamate hydrolysis .
Q. How can computational methods predict the ecological toxicity of tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate given limited experimental data?
- Methodological Answer :
- QSAR Modeling : Use EPI Suite™ to estimate biodegradation (BIOWIN3: <2.5 indicates persistence) and bioaccumulation (log Kow ~3.1 suggests moderate BCF) .
- Molecular Dynamics : Simulate interactions with aquatic enzymes (e.g., cytochrome P450) using GROMACS. Prioritize in vitro testing for metabolites like 2-fluorobenzoic acid .
Data Contradictions & Resolution
Q. Discrepancies in reported solubility data for structurally similar carbamates: How should researchers validate their findings?
- Methodological Answer :
- Cross-Validation : Compare experimental solubility (e.g., shake-flask method) with PubChem predictions () and COSMO-RS simulations .
- Controlled Replicates : Conduct triplicate measurements under standardized conditions (25°C, 1 atm) using UV-Vis calibration curves (λ = 254 nm) .
Key Research Gaps
- Toxicology : No acute toxicity data (). Prioritize Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .
- Ecological Impact : Persistence in soil/water unstudied. Use OECD 307/308 guidelines for simulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
